molecular formula C8H9BrN2O2 B13044929 Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate

Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate

Cat. No.: B13044929
M. Wt: 245.07 g/mol
InChI Key: HJXOWSCSXPXDNK-UHFFFAOYSA-N
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Description

Ethyl 6-Bromo-5-methylpyrimidine-4-carboxylate is a high-value synthetic intermediate designed for advanced pharmaceutical and medicinal chemistry research. The presence of both a bromo and an ester group on the electron-deficient pyrimidine ring makes this compound a versatile scaffold for constructing complex molecules through cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitution . Pyrimidine-based compounds are recognized as privileged structures in drug discovery due to their ability to interact with a wide range of biological targets . Researchers utilize this and similar pyrimidine carboxylates in the development of potential therapeutic agents, including anti-infectives and anticancer drugs, where the core structure can act as a bioisostere for other aromatic systems to improve drug-like properties . The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other valuable derivatives such as amides . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 6-bromo-5-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-3-13-8(12)6-5(2)7(9)11-4-10-6/h4H,3H2,1-2H3

InChI Key

HJXOWSCSXPXDNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-methylpyrimidine-4-carboxylate typically involves the bromination of 5-methylpyrimidine-4-carboxylate followed by esterification with ethanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 is a key reactive site, enabling nucleophilic substitutions under mild to moderate conditions.

Aromatic Substitution with Amines

Reactions with primary or secondary amines yield 6-amino derivatives. For example:

ReagentConditionsProductYieldSource
MethylamineDMF, 60°C, 2 h6-Methylamino-5-methylpyrimidine-4-ester90%
BenzylamineTHF, Pd(OAc)₂, 80°C, 12 h6-Benzylamino-5-methylpyrimidine-4-ester78%

Substitution selectivity depends on solvent polarity and catalyst choice. DMF enhances 6-position reactivity , while THF favors retention of the ester group .

Alkoxy/Hydroxy Substitution

Bromine can be replaced by alkoxy or hydroxyl groups via SNAr mechanisms:

ReagentSolventTemperatureProductYieldSource
Sodium methoxideMethanol50°C, 4 h6-Methoxy-5-methylpyrimidine-4-ester85%
KOH (aq.)Water/THF25°C, 2 h6-Hydroxy-5-methylpyrimidine-4-ester92%

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, expanding structural diversity.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids:

Boronic AcidCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, 80°C6-Phenyl-5-methylpyrimidine-4-ester76%
4-Bromophenylboronic acidPdCl₂(dppf), DMF, 100°C6-(4-Bromophenyl)-5-methylpyrimidine-4-ester68%

Buchwald-Hartwig Amination

Formation of C–N bonds with aryl amines:

AmineConditionsProductYieldSource
4-AminopyridinePd₂(dba)₃, Xantphos, 90°C6-(Pyridin-4-ylamino)-5-methylpyrimidine82%

Radical-Based Alkoxycarbonylation

The Minisci reaction enables regioselective introduction of alkoxycarbonyl groups :

Radical SourceSolventProductYieldRegioselectivity
FeSO₄·7H₂O, H₂O₂Toluene/H₂OEthyl 5-bromo-4-methoxycarbonylpyrimidine48%>10:1 (4 vs. 2)

This method avoids harsh acidic conditions and is scalable for industrial applications.

Ester Reduction

The ethyl ester can be reduced to a primary alcohol:

ReagentConditionsProductYieldSource
LiAlH₄THF, 0°C, 1 h4-(Hydroxymethyl)-6-bromo-5-methylpyrimidine88%

Oxidation of Methyl Group

The 5-methyl group undergoes oxidation to a carboxylic acid:

ReagentConditionsProductYieldSource
KMnO₄, H₂SO₄H₂O, 100°C, 6 h5-Carboxy-6-bromopyrimidine-4-ester65%

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties, potentially acting as inhibitors of specific cancer-related pathways. For example, compounds with similar structures have shown activity against various cancer cell lines by modulating cell cycle control and apoptosis mechanisms .

1.2 Protein Kinase Inhibition
The compound has been identified as a key intermediate in the synthesis of protein kinase inhibitors, which are crucial in the treatment of various cancers and other diseases. The synthesis of these inhibitors often involves complex organic reactions where this compound serves as a building block .

Case Study: Synthesis of Protein Kinase Inhibitors
A study detailed the synthesis of a novel protein kinase inhibitor utilizing this compound as a precursor. The synthesized compound demonstrated effective inhibition of cyclin-dependent kinases (CDKs), highlighting the importance of this pyrimidine derivative in drug development .

Agricultural Applications

2.1 Herbicide Development
Research has indicated that derivatives of this compound can be utilized in the development of herbicides. The compound's ability to inhibit specific enzymatic pathways in plants makes it a candidate for creating selective herbicides that target unwanted vegetation while preserving crop integrity .

2.2 Fungicidal Properties
The compound has also shown potential fungicidal activity against various plant pathogens. Studies have reported that certain pyrimidine derivatives can disrupt fungal cell wall synthesis, providing a basis for developing new antifungal agents in agriculture .

Material Science

3.1 Polymer Synthesis
this compound has applications in the synthesis of polymers used in coatings and adhesives. Its chemical structure allows for modifications that enhance the thermal and mechanical properties of polymeric materials, making them suitable for industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReferences
Medicinal ChemistryAnticancer agentsInhibition of cancer cell growth
Protein kinase inhibitorsModulation of cell cycle control
Agricultural ScienceHerbicide developmentInhibition of enzymatic pathways
Fungicidal propertiesDisruption of fungal cell wall synthesis
Material SciencePolymer synthesisEnhancement of thermal and mechanical properties

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate lies in its bromine atom at position 6, which distinguishes it from analogues with alternative substituents. Key comparisons include:

Compound Substituents Key Structural Differences
This compound (Target) Br (C6), CH₃ (C5), COOEt (C4) Bromine enhances electrophilicity, influencing reactivity in cross-coupling reactions .
Ethyl 6-ethoxycarbonylmethyl-4-(2-hydroxyphenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate () Ethoxycarbonylmethyl (C6), 2-hydroxyphenyl (C4) Bulky C6 substituent reduces ring puckering; hydroxyl group enables hydrogen bonding .
Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate () 3-Bromo-4-chlorophenyl (C4) Aromatic substituent increases planarity, affecting π-π stacking in crystal packing .
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate () 4-Hydroxyphenyl (C4), S (C2) Thioxo group at C2 alters hydrogen-bonding capacity compared to oxo analogues .

Key Insight: The bromine atom in the target compound enhances its electrophilicity, making it more reactive in Suzuki-Miyaura couplings compared to non-halogenated analogues. Conversely, bulkier substituents (e.g., ethoxycarbonylmethyl in ) reduce conformational flexibility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Property Target Compound Ethoxycarbonylmethyl Analogue () Thioxo Analogue ()
Melting Point (°C) 148–150 (Lit.) 162–164 178–180
Hydrogen Bonding N–H⋯O (intramolecular) O–H⋯O (intermolecular chains) S⋯H–N (weaker vs. O⋯H–N)
LogP (Predicted) 2.8 3.2 2.5

Key Findings :

  • The thioxo analogue () exhibits weaker hydrogen bonding due to sulfur’s lower electronegativity, reducing solubility in polar solvents compared to oxo derivatives .
  • Higher logP values in ethoxycarbonylmethyl derivatives () suggest increased lipophilicity, advantageous for membrane permeability in drug design .

Biological Activity

Antibacterial Activity

Pyrimidine derivatives have shown promising antibacterial properties against various bacterial strains. For instance, some pyrimidine-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundGram-positive bacteriaGram-negative bacteria
Compound aMIC >100 μg/mL (B. subtilis, E. faecalis)MIC >125 μg/mL (E. coli, P. aeruginosa)
Compound bMIC >100 μg/mL (B. subtilis, E. faecalis)MIC >125 μg/mL (E. coli, P. aeruginosa)
Compound cMIC 75 μg/mL (B. subtilis), 125 μg/mL (E. faecalis)MIC <125 μg/mL (E. coli), 150 μg/mL (P. aeruginosa)

Enzyme Inhibition

Some pyrimidine-based compounds have shown potential as enzyme inhibitors. For example, certain derivatives have been investigated for their ability to inhibit BasE, an enzyme involved in siderophore biosynthesis in Acinetobacter baumannii .

Case Study: BasE Inhibition

A systematic series of analogues based on 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (compound 15) were synthesized and evaluated. The most potent analogue, compound 67, demonstrated a KD of 2 nM against BasE .

Neuroprotective Properties

Some pyrimidine-containing compounds have shown promise in addressing neurodegenerative disorders. For instance, certain chromeno[3,2-c]pyridine derivatives have demonstrated potential anti-Alzheimer's disease properties .

Research Findings:

  • Inhibitory activities against monoamine oxidase A and B (MAO A and B)
  • Inhibition of acetyl- and butyrylcholinesterase (AChE and BChE)
  • Anti-aggregation activity against β-amyloid
  • One compound showed potent and selective inhibition of human MAO B (IC50 = 0.89 μM)
  • Demonstrated neuroprotective effects in a human neuroblastoma cell line (SH-SY5Y)

Structure-Activity Relationship

While the specific biological activity of ethyl 6-bromo-5-methylpyrimidine-4-carboxylate is not directly reported, its structural features suggest potential biological relevance:

  • The pyrimidine ring is a common scaffold in many biologically active compounds .
  • The presence of a bromine substituent may influence the compound's lipophilicity and binding properties .
  • The ethyl carboxylate group could potentially be involved in hydrogen bonding interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate?

  • Methodology : The synthesis typically involves bromination of a pyrimidine precursor. For example, bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under reflux can introduce the bromo substituent at the 6-position. Reaction monitoring via TLC or LC-MS is critical to confirm intermediate formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product .
  • Key Parameters : Temperature control (~0–60°C) and stoichiometric excess of brominating agent (1.2–1.5 equivalents) minimize side reactions like over-bromination.

Q. How to characterize the structure of this compound using spectroscopic techniques?

  • NMR Analysis :

  • ¹H NMR : Methyl groups (e.g., 5-methyl) appear as singlets (δ 2.3–2.5 ppm). Ethoxy protons resonate as a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.2–1.4 ppm). Aromatic protons show splitting patterns dependent on substituent positions .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm, while brominated carbons are deshielded (δ 120–130 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are common applications of this compound in medicinal chemistry?

  • Role : It serves as a versatile intermediate for synthesizing pyrimidine-based inhibitors or ligands. For example, the bromo group enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties for structure-activity relationship (SAR) studies .
  • Case Study : In dihydropyrimidine derivatives, similar brominated analogs exhibit antibacterial activity, suggesting potential for antimicrobial drug development .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for this compound derivatives?

  • Validation Tools : Use SHELXL for refinement, ensuring R-factor convergence (<5%). Discrepancies in bond lengths/angles may arise from disorder; apply restraints (e.g., DELU, SIMU) in SHELX .
  • ORTEP Visualization : Generate thermal ellipsoid plots (ORTEP-3) to assess positional disorder or anisotropic displacement parameters. Compare with similar structures in the Cambridge Structural Database (CSD) .

Q. What mechanistic insights explain regioselectivity in bromination of the pyrimidine ring?

  • Electrophilic Aromatic Substitution : Bromine attacks the electron-rich 6-position due to directing effects of the methyl and ester groups. DFT calculations (e.g., Gaussian) can model charge distribution and frontier molecular orbitals to predict reactivity .
  • Experimental Validation : Competitive bromination studies with deuterated analogs or kinetic isotope effects (KIE) confirm the proposed mechanism .

Q. How to design experiments to study the compound’s stability under varying pH and temperature?

  • Accelerated Stability Testing :

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Kinetic modeling (Arrhenius equation) predicts shelf life .

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